7H-Purine, 6-(cyclopentylthio)-
Description
Significance of Purine (B94841) Scaffolds in Chemical Biology
Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This fundamental structure is of immense biological significance, forming the basis for two of the nucleobases in nucleic acids, adenine (B156593) and guanine, which are essential building blocks of DNA and RNA. ontosight.ai Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine ribonucleotide. Furthermore, purines are key components of essential cofactors, such as NAD, FAD, and Coenzyme A, and they participate in intracellular signal transduction. ontosight.ai
The ubiquity of purine scaffolds in vital biological processes makes them a privileged structure in medicinal chemistry. mdpi.com By modifying the purine core, chemists can create molecules that mimic natural purines and interact with a wide range of biological targets, including enzymes and receptors. This mimicry allows for the modulation of various cellular pathways, leading to therapeutic effects. Consequently, purine analogs have been successfully developed into a diverse array of drugs, including anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov The structural versatility of the purine ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. researchgate.net Recent research continues to underscore the importance of the purine scaffold in developing targeted therapies for various diseases, including cancer. researchgate.netacs.org
Overview of Thiopurine Derivatives in Academic Research
Thiopurines are a class of purine analogs in which a sulfur atom replaces an oxygen atom or is added to the purine ring. A prominent subgroup is the 6-thiopurines, characterized by a thiol or thioether group at the C6 position of the purine scaffold. These compounds are extensively studied for their profound effects on cellular processes, primarily through their interference with nucleic acid synthesis. nih.gov
Historically, 6-mercaptopurine (B1684380) and its prodrug azathioprine (B366305) have been cornerstone therapies in the treatment of acute leukemias and autoimmune diseases. nih.govnih.gov These compounds are metabolized in the body to the active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.govanalesdepediatria.org These fraudulent nucleotides are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. nih.gov The mechanism of action involves the disruption of DNA replication and the induction of apoptosis in rapidly proliferating cells, such as cancer cells and activated T-lymphocytes. nih.gov
Academic research on thiopurines extends beyond these classical drugs to the synthesis and evaluation of novel derivatives with improved efficacy or different biological targets. ontosight.aiontosight.ai Scientists have explored a vast chemical space by introducing various alkylthio and arylthio substituents at the C6 position. acs.orgontosight.ai These modifications can alter the compound's interaction with key enzymes, its metabolic stability, and its cellular uptake. Research has shown that different S-substituted derivatives can exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties. ontosight.aiontosight.airesearchgate.net The study of 6-alkylthio-purines, for instance, has revealed potential for these compounds to act as inhibitors of enzymes involved in purine metabolism or cellular signaling pathways. ontosight.ai
Positioning 7H-Purine, 6-(cyclopentylthio)- within the Broader Purine Research Landscape
7H-Purine, 6-(cyclopentylthio)- is a specific derivative within the 6-thiopurine class. Its structure features a cyclopentyl group attached to the sulfur atom at the C6 position of the 7H-purine tautomer. While extensive, published research focusing solely on this exact molecule is limited, its position and potential significance can be inferred from structure-activity relationship studies of related compounds.
The introduction of a cyclopentyl moiety is a common strategy in medicinal chemistry to enhance lipophilicity and promote favorable interactions with hydrophobic pockets in target proteins. In the context of purine derivatives, cyclopentyl groups have been incorporated at various positions, often leading to potent biological activity. For example, 9-cyclopentyl-purine analogs have been synthesized and investigated as potential anticancer agents, showing inhibitory effects on cancer cell growth. nih.gov The presence of a carbocyclic sugar mimic, like a cyclopentyl ring, can confer resistance to enzymatic degradation compared to natural nucleosides. nih.gov
For 6-substituted purines, the nature of the substituent is critical for activity. Studies on a series of C-6 substituted purine ribosides, including a 6-cyclopentyl derivative, have been conducted to evaluate their properties as substrates for enzymes like E. coli purine nucleoside phosphorylase, which is relevant for suicide gene therapy approaches in cancer. nih.gov The research into 6-alkylthio-purines suggests that the size and shape of the alkyl group can influence the compound's biological profile, including potential anticancer and antiviral activities. ontosight.aiacs.orgnih.gov
Therefore, 7H-Purine, 6-(cyclopentylthio)- is positioned at the intersection of several research avenues. It is a thiopurine, a class known for its antimetabolite and cytotoxic properties. nih.gov The thioether linkage provides a specific chemical character distinct from the thiol group of 6-mercaptopurine. The cyclopentyl group suggests a design aimed at exploring hydrophobic interactions within a biological target, potentially a kinase, a polymerase, or another purine-binding protein. Based on the activities of analogous structures, research on 7H-Purine, 6-(cyclopentylthio)- would likely be directed towards evaluating its potential as an anticancer or antiviral agent. ontosight.ainih.gov Its specific properties would be compared against other 6-alkylthio-purines to understand the contribution of the cyclic alkyl group to its biological activity profile.
Data Tables
Table 1: Properties of 7H-Purine, 6-(cyclopentylthio)- and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Class |
| 7H-Purine, 6-(cyclopentylthio)- | C₁₀H₁₂N₄S | 220.29 | 6-Thiopurine |
| 6-Mercaptopurine | C₅H₄N₄S | 152.18 | 6-Thiopurine |
| 6-(Ethylthio)-7H-purine | C₇H₈N₄S | 180.23 | 6-Thiopurine |
| Azathioprine | C₉H₇N₇O₂S | 277.26 | Thiopurine Prodrug |
Table 2: Investigated Biological Activities of Structurally Related Purine Classes
| Compound Class | Investigated Activities | Example Research Focus |
| 6-Alkylthio-purines | Anticancer, Antiviral, Antimicrobial | Interaction with enzymes in nucleic acid synthesis. ontosight.aiontosight.ai |
| 9-Cyclopentyl-purines | Anticancer | Induction of apoptosis in cancer cells via kinase inhibition. nih.gov |
| 6-Cycloalkyl-purine Ribosides | Anticancer (Gene Therapy) | Substrates for bacterial purine nucleoside phosphorylase. nih.gov |
| Thiopurines (General) | Anticancer, Immunosuppressive | Antimetabolites interfering with DNA synthesis. nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6974-88-5 |
|---|---|
Molecular Formula |
C10H12N4S |
Molecular Weight |
220.30 g/mol |
IUPAC Name |
6-cyclopentylsulfanyl-7H-purine |
InChI |
InChI=1S/C10H12N4S/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H,11,12,13,14) |
InChI Key |
BHOCVNZZUJWSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Purine, 6 Cyclopentylthio and Structural Analogues
Historical Development of Purine (B94841) Thiolation in Organic Synthesis
The journey towards the synthesis of 6-thiopurine derivatives began with the foundational work on purine chemistry. Early methods for introducing a sulfur-containing functional group onto the purine ring often involved the reaction of a halopurine with a hydrosulfide (B80085) salt. A landmark in this area was the synthesis of 6-mercaptopurine (B1684380), a crucial anticancer drug, which is structurally related to the title compound. One of the classical methods involves heating hypoxanthine (B114508) with phosphorus pentasulfide in a high-boiling solvent like tetralin. Another approach starts from 6-chloropurine (B14466), which can be synthesized from hypoxanthine using phosphoryl chloride. This 6-chloropurine can then be converted to 6-mercaptopurine through reaction with a sulfur nucleophile. These early methods, while effective, often required harsh reaction conditions and provided a foundation for the development of more refined and versatile thiolation techniques in the decades that followed. The establishment of the "Purine Club" in the mid-1980s further stimulated research and collaboration in the field of purine chemistry, leading to significant advancements in synthetic methodologies.
Contemporary Synthetic Routes to 6-(Cyclopentylthio)purine Frameworks
Modern synthetic chemistry offers a diverse toolkit for the construction of 6-(cyclopentylthio)purine and its analogs. These methods provide greater efficiency, selectivity, and functional group tolerance compared to historical approaches.
Nucleophilic Aromatic Substitution (SNA_r_) Strategies at C6 of the Purine Ring
Nucleophilic aromatic substitution (SNA_r_) is a cornerstone of purine chemistry and a widely employed method for the synthesis of 6-thioether derivatives. This reaction typically involves the displacement of a leaving group, most commonly a halogen, at the C6 position of the purine ring by a sulfur nucleophile.
The most common precursor for this reaction is 6-chloropurine . The reaction of 6-chloropurine with cyclopentanethiol (B157770) in the presence of a base affords 7H-Purine, 6-(cyclopentylthio)-. The choice of base and solvent is critical for the success of this transformation. A variety of bases can be employed, including inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), or organic bases such as triethylamine (B128534) (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). acsgcipr.org
The reactivity of the 6-halopurine substrate in SNA_r_ reactions is dependent on the nature of the halogen. Studies have shown that the reactivity order can vary depending on the nucleophile and reaction conditions. For instance, with certain nucleophiles, 6-fluoropurines exhibit the highest reactivity. acsgcipr.org
| Starting Material | Reagent | Base | Solvent | Product |
| 6-Chloropurine | Cyclopentanethiol | K₂CO₃ | DMF | 7H-Purine, 6-(cyclopentylthio)- |
| 6-Chloropurine | Thiophenol | Et₃N | Acetonitrile | 6-(Phenylthio)purine |
| 6-Bromopurine | Benzyl mercaptan | NaOH | Ethanol | 6-(Benzylthio)purine |
Transition Metal-Catalyzed Coupling Reactions for Thioether Formation
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNA_r_ methods. Both palladium and copper-based catalytic systems have been successfully employed for the synthesis of aryl thioethers, a strategy readily applicable to the synthesis of 6-(cyclopentylthio)purine.
Palladium-catalyzed cross-coupling, often referred to as the Migita or Buchwald-Hartwig amination-type coupling for C-S bond formation, typically involves the reaction of an aryl halide (e.g., 6-chloropurine) with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. thieme-connect.com The choice of ligand is crucial for the efficiency of the catalytic cycle.
Copper-catalyzed coupling reactions, reminiscent of the Ullmann condensation, provide an alternative and often more economical approach. thieme-connect.comrsc.org These reactions can be performed with a variety of copper(I) or copper(II) salts as catalysts, often in the presence of a ligand. One-pot procedures have been developed where the aryl thiol is generated in situ from an aryl halide and a thiol surrogate, which then couples with another aryl halide. acs.org
| Catalyst System | Aryl Halide | Thiol | Base | Solvent |
| Pd(OAc)₂ / Xantphos | 6-Chloropurine | Cyclopentanethiol | Cs₂CO₃ | Toluene |
| CuI / L-proline | 6-Iodopurine | Cyclopentanethiol | K₂CO₃ | DMSO |
| Fe/Cu co-catalysis | 6-Bromopurine | Cyclopentanethiol | K₃PO₄ | DMF |
Multi-Component Reactions in Purine Synthesis and Functionalization
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.netunipr.it While the direct one-pot synthesis of 7H-Purine, 6-(cyclopentylthio)- via an MCR is not widely reported, MCRs are instrumental in constructing the purine core itself, which can then be functionalized. nih.govnih.gov For instance, substituted pyrimidines can be formed through MCRs, which then serve as precursors for the annulation of the imidazole (B134444) ring to complete the purine skeleton. nih.gov Subsequent functionalization at the C6 position can then be achieved using the methods described above. The development of novel MCRs that directly incorporate the cyclopentylthio moiety is an active area of research.
Regioselective Control in Purine N-Alkylation and Thioether Formation
The purine ring system possesses multiple nitrogen atoms that can undergo alkylation, leading to potential regioisomers. For the synthesis of 7H-Purine, 6-(cyclopentylthio)-, it is crucial to control the regioselectivity of both the thioether formation at C6 and any potential N-alkylation.
The reaction of 6-chloropurine with cyclopentanethiol generally proceeds with high selectivity at the C6 position due to its electrophilicity. However, subsequent reactions or modifications of the purine ring, such as N-alkylation, require careful control. The alkylation of purines can occur at N7 or N9, and the ratio of the products is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the substituents on the purine ring. ub.edunih.gov For example, microwave-assisted alkylation has been shown to favor the formation of N9-alkylated purines. ub.edu The use of protecting groups can also be employed to direct alkylation to a specific nitrogen atom.
Sustainable and Green Chemistry Approaches in 7H-Purine, 6-(cyclopentylthio)- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of 7H-Purine, 6-(cyclopentylthio)- synthesis, several sustainable strategies can be implemented.
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced side product formation. jocpr.comresearchgate.netclockss.org The SNA_r_ reaction between 6-chloropurine and cyclopentanethiol can be efficiently carried out under microwave irradiation.
The use of environmentally benign solvents , such as water or ethanol, is another key aspect of green chemistry. While many purine synthetic routes employ polar aprotic solvents like DMF, efforts are being made to develop methodologies in greener alternatives. researchgate.net
Catalytic methods , particularly those using earth-abundant and non-toxic metals like iron and copper, are preferred over stoichiometric reagents. acs.org The development of highly efficient and recyclable catalysts is an ongoing area of research. One-pot syntheses and multi-component reactions also contribute to the greenness of a synthetic route by reducing the number of steps, solvent usage, and waste generation. nih.govresearchgate.net
Advanced Analytical and Spectroscopic Characterization of 7h Purine, 6 Cyclopentylthio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 7H-Purine, 6-(cyclopentylthio)-. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be determined.
While specific spectral data for 7H-Purine, 6-(cyclopentylthio)- is not publicly available, the expected NMR data can be inferred from the analysis of the parent purine (B94841) molecule and related substituted purines. nih.govchemicalbook.com For the purine core, characteristic signals are expected for the protons at the C2, C6, and C8 positions. In the case of 7H-Purine, 6-(cyclopentylthio)-, the substitution at the 6-position with a cyclopentylthio group will significantly alter the chemical shift of the neighboring protons and carbons.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is anticipated to show signals corresponding to the purine ring protons and the protons of the cyclopentyl moiety. The proton on the purine ring will likely appear as a singlet in the aromatic region. The cyclopentyl group will exhibit a set of multiplets due to the complex spin-spin coupling between the methylene (B1212753) protons. The chemical shift of the methine proton on the cyclopentyl ring directly attached to the sulfur atom would be shifted downfield due to the deshielding effect of the sulfur.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the purine ring will resonate at characteristic chemical shifts, with the carbon atom C6, bonded to the sulfur, showing a significant shift compared to unsubstituted purine. The five carbon atoms of the cyclopentyl ring will also give rise to distinct signals. Data from related compounds like 6-mercaptopurine (B1684380) can provide a reference for the expected chemical shifts of the purine core carbons. spectrabase.com
Table 1: Representative ¹H NMR Chemical Shifts for Purine in Different Solvents chemicalbook.com This table provides reference data for the parent purine structure.
| Proton | Chemical Shift (ppm) in DMSO-d₆ | Chemical Shift (ppm) in D₂O |
|---|---|---|
| H-2 | 8.993 | 8.719 |
| H-6 | 9.207 | 8.833 |
| H-8 | 8.703 | 8.501 |
| N-H | 13.5 | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of 7H-Purine, 6-(cyclopentylthio)-. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula.
For 7H-Purine, 6-(cyclopentylthio)-, with a chemical formula of C₁₀H₁₂N₄S, the expected exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide further structural information, showing characteristic losses of fragments such as the cyclopentyl group. While specific HRMS data for this compound is not available, analysis of the parent purine shows a molecular ion peak at m/z 120.0, corresponding to its molecular weight. chemicalbook.com
Table 2: Calculated and Expected HRMS Data for 7H-Purine, 6-(cyclopentylthio)-
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄S |
| Calculated Exact Mass | 220.0783 |
| Expected [M+H]⁺ Ion | 221.0856 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of 7H-Purine, 6-(cyclopentylthio)- would display absorption bands corresponding to the various bond vibrations within the molecule.
Key expected vibrational modes include:
N-H stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H bond in the purine ring.
C-H stretching: Absorptions in the 2850-3000 cm⁻¹ region would correspond to the C-H bonds of the cyclopentyl group. Aromatic C-H stretching of the purine ring would appear around 3000-3100 cm⁻¹.
C=N and C=C stretching: The purine ring contains several C=N and C=C bonds, which would give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region.
C-S stretching: A weaker absorption band in the 600-800 cm⁻¹ range would be characteristic of the C-S bond.
Analysis of the IR spectra of related compounds like hypoxanthine (B114508) and 7-methylhypoxanthine (B92402) provides a basis for these expected assignments. researchgate.net
Table 3: Expected IR Absorption Bands for 7H-Purine, 6-(cyclopentylthio)-
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Purine) | 3200-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=N, C=C (Purine) | 1400-1650 | Stretching |
| C-S | 600-800 | Stretching |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. If suitable single crystals of 7H-Purine, 6-(cyclopentylthio)- can be grown, this technique can confirm the connectivity, bond lengths, bond angles, and the conformation of the cyclopentylthio substituent relative to the purine ring.
While a crystal structure for 7H-Purine, 6-(cyclopentylthio)- is not reported, studies on related purine derivatives, such as 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, demonstrate the power of this technique in establishing the solid-state structure. nih.gov In the crystal of this related compound, molecules are linked by weak Cl⋯O interactions, forming a helical structure, which are in turn linked by offset π–π interactions. nih.gov A similar analysis of 7H-Purine, 6-(cyclopentylthio)- would reveal details about its intermolecular interactions, such as hydrogen bonding involving the purine N-H group and potential π–π stacking of the aromatic rings.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 7H-Purine, 6-(cyclopentylthio)- and for its isolation during synthesis. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For purity assessment, a sample of 7H-Purine, 6-(cyclopentylthio)- would be injected into an HPLC system. A pure sample would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. By using a suitable detector, such as a UV detector set to a wavelength where the purine ring absorbs strongly, high sensitivity can be achieved. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).
The principles of HPLC are also applied in preparative chromatography to isolate and purify the compound from a reaction mixture. By scaling up the process, larger quantities of the desired product can be obtained with high purity. The purity of related compounds like 7H-Purine-6-thiol hydrate (B1144303) is often reported as a percentage, for example, 98%, which is likely determined by a chromatographic method like HPLC. lab-chemicals.com
Structure Activity Relationship Sar Investigations of 7h Purine, 6 Cyclopentylthio Analogues
Systematic Modification of the Cyclopentylthio Moiety and Purine (B94841) Scaffold
The systematic modification of 6-(cyclopentylthio)purine analogues involves alterations at several key positions to understand their impact on biological activity. These modifications can be broadly categorized into changes in the cycloalkylthio moiety, substitutions on the purine ring, and variations at the N9 position.
Modification of the 6-Cycloalkylthio Moiety: The size and nature of the cycloalkyl group at the 6-position of the purine ring play a significant role in the compound's interaction with its biological targets. While specific comparative studies on a single target for a series including cyclobutyl, cyclopentyl, and cyclohexyl are not extensively documented in readily available literature, general principles suggest that the hydrophobicity and steric bulk of this group are crucial. For instance, in a series of 6-oxo and 6-thio purine analogs developed as antimycobacterial agents, long alkyl chains like decyl and dodecyl at the C-6 position showed good activity against Mycobacterium tuberculosis. nih.gov This indicates that a significant hydrophobic substituent at this position is favorable for this particular biological activity. The cyclopentyl group in 7H-Purine, 6-(cyclopentylthio)- provides a balance of hydrophobicity and conformational flexibility that can be optimal for fitting into the binding pockets of certain enzymes.
Modification of the Purine Scaffold: Alterations to the purine ring itself are a common strategy in SAR studies. This can include the introduction of substituents at the C2 and C8 positions, or even the replacement of nitrogen atoms within the ring system (azapurines). For example, the introduction of an amino group at the C2 position can introduce a new hydrogen bonding donor, potentially altering the binding mode and selectivity of the compound. Similarly, substitutions at the N9 position of the purine ring are known to significantly influence the biological activity of purine analogues. For instance, N9-substitution was found to enhance the antimycobacterial activity in a series of 6-oxo and 6-thio purine analogs. nih.gov
The following table summarizes some examples of systematic modifications on related purine structures and the observed impact on their biological activity.
| Compound/Series | Modification | Biological Target/Activity | Key Finding | Reference |
| 6-Oxo and 6-Thio Purine Analogs | Variation of alkyl chain length at C6 | Mycobacterium tuberculosis | Long alkyl chains (decyl, dodecyl) showed good inhibitory activity. | nih.gov |
| 6-Substituted Purine Derivatives | Thioether vs. Oxygen/Nitrogen isosteres at C6 | Cardiac Sodium Channels (Inotropic activity) | Thioether-linked derivatives were superior to their oxygen and nitrogen isosteres. | nih.gov |
| 2,6,9-Trisubstituted Purines | N9-substitution | Anticancer activity | N9-substitution apparently enhances antimycobacterial activity in the purine series. | nih.gov |
Impact of Substituent Variation on Biological Target Interactions
The variation of substituents on the 6-(cyclopentylthio)purine scaffold directly influences how these molecules interact with their biological targets, which are often enzymes or receptors. The nature of the substituent—its size, shape, hydrophobicity, and electronic properties—determines the strength and specificity of these interactions.
For instance, the thioether linkage in 6-(cyclopentylthio)purine is a critical feature. Studies on a series of 6-substituted purine derivatives as positive inotropes revealed that thioether-linked compounds were superior to their oxygen and nitrogen counterparts in their effects on cardiac sodium channels. nih.gov This suggests that the sulfur atom itself plays a key role in the binding interaction, possibly through specific orbital interactions or by providing an optimal geometry for the substituent.
The cyclopentyl group, being hydrophobic, is likely to interact with hydrophobic pockets within the binding site of a target protein. The size and shape of this cycloalkyl ring can be a determining factor for potency. While direct comparative data for a cycloalkyl series is limited, research on other 6-substituted purines indicates that the bulk and nature of the group at this position are critical for activity. In a study of 6-heterocyclic-substituted purines as modifiers of cardiac sodium channels, 5-membered heterocycles at the 6-position were found to be optimal for activity.
The table below illustrates how different substituents in related purine analogues affect their interaction with biological targets.
| Substituent Variation | Biological Target | Impact on Interaction | Reference |
| Thioether at C6 | Cardiac Sodium Channels | Superior activity compared to oxygen and nitrogen isosteres, suggesting a favorable role for the sulfur atom. | nih.gov |
| Hydrophobic alkyl chains at C6 | Mycobacterium tuberculosis | Increased chain length up to a certain point enhances activity, indicating interaction with a hydrophobic pocket. | nih.gov |
| N9-substitution | Various (Antimycobacterial) | Enhances activity, likely by influencing the overall conformation and electronic properties of the purine ring. | nih.gov |
Pharmacophore Modeling and Ligand Design Principles for 6-(Cyclopentylthio)purines
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For 6-(cyclopentylthio)purine and its analogues, a pharmacophore model would typically be derived from a set of active and inactive compounds or from the crystal structure of a target protein in complex with a ligand.
Based on the structure of 7H-Purine, 6-(cyclopentylthio)-, a hypothetical pharmacophore model would likely include:
A hydrophobic feature: corresponding to the cyclopentyl ring. This feature would be crucial for binding to nonpolar pockets in the target protein.
Hydrogen bond acceptors: The nitrogen atoms of the purine ring (N1, N3, and N7) can act as hydrogen bond acceptors.
A hydrogen bond donor: The N9-H of the purine ring can act as a hydrogen bond donor.
An aromatic ring feature: representing the purine scaffold itself, which can engage in π-π stacking interactions with aromatic amino acid residues in the binding site.
The design of new ligands based on these principles would involve modifying the 6-(cyclopentylthio)purine structure to better match the identified pharmacophore features. This could include altering the size or shape of the hydrophobic group to better fit the target's hydrophobic pocket, or introducing additional functional groups to create new hydrogen bonding interactions. The general approach to pharmacophore modeling involves aligning a set of active molecules to identify common chemical features that are essential for their biological activity. mdpi.com
Comparative SAR Analysis with Related Purine Thioether Compounds
A comparative analysis of the SAR of 6-(cyclopentylthio)purine with other purine thioether compounds reveals important trends regarding the influence of the substituent at the 6-position.
Comparison with other Cycloalkylthio Purines: While direct comparative studies are scarce, the general principles of SAR suggest that the size of the cycloalkyl ring can influence activity. A smaller ring like cyclobutyl might not provide sufficient hydrophobic interaction, while a larger ring like cyclohexyl could introduce steric hindrance, depending on the topology of the target's binding site. The cyclopentyl ring often represents a favorable compromise in terms of size and conformational flexibility.
Comparison with Acyclic Thioether Purines: Studies on 6-thio purine analogs with acyclic alkyl chains have shown that the length of the chain can be critical for activity. For example, in the context of antimycobacterial agents, activity increased with chain length up to decyl and dodecyl, suggesting a large hydrophobic binding pocket. nih.gov This contrasts with other targets where a more compact hydrophobic group like cyclopentyl might be optimal.
Comparison with Arylthio Purines: The introduction of an aromatic ring, such as a phenylthio group, at the 6-position introduces the possibility of π-π stacking interactions in addition to hydrophobic interactions. This can lead to a different binding mode and potentially higher affinity compared to an aliphatic cycloalkyl group.
The following table provides a comparative overview of different thioether substituents at the 6-position of the purine ring and their general impact on biological activity.
| 6-Thioether Substituent | Key Structural Feature | Potential Impact on Activity | General Observation |
| Cyclopentylthio | Compact, hydrophobic cycloalkane | Good balance of hydrophobicity and size for fitting into specific binding pockets. | Often associated with a range of biological activities. |
| Other Cycloalkylthio (e.g., Cyclobutyl, Cyclohexyl) | Varying ring size and hydrophobicity | Activity is dependent on the specific size and shape of the target's binding pocket. | Less commonly reported than cyclopentyl derivatives. |
| Acyclic Alkylthio (e.g., Octylthio, Decylthio) | Flexible, hydrophobic chain | Can accommodate larger hydrophobic pockets; activity can be chain-length dependent. | Often explored for antimicrobial and anticancer activities. |
| Arylthio (e.g., Phenylthio) | Rigid, aromatic ring | Can participate in π-π stacking interactions, potentially leading to higher affinity. | A common modification in the design of enzyme inhibitors. |
Mechanistic Studies of 7h Purine, 6 Cyclopentylthio at the Molecular and Cellular Level
Enzyme Kinetic Analysis of Target Inhibition (e.g., CD73, AdSS, Topoisomerase IIα)
The inhibitory potential of purine (B94841) analogues is often assessed through enzyme kinetic analysis to determine their potency and mechanism of inhibition against specific enzyme targets. While direct kinetic data for 7H-Purine, 6-(cyclopentylthio)- is not extensively published, analysis of related 6-thiopurine compounds provides a strong basis for understanding its likely interactions.
CD73: This ecto-5'-nucleotidase is a major therapeutic target, particularly in immuno-oncology, as it catalyzes the production of immunosuppressive adenosine (B11128). Thiopurine derivatives can act as inhibitors of CD73. For instance, various 4,6-disubstituted-2-thiopyridine derivatives have been evaluated as potential CD73 inhibitors. nih.gov Functional assays on immune cells showed that certain compounds in this class could antagonize the inhibition of T-cell proliferation, acting as potently as the known CD73 inhibitor AOPCP. nih.gov Given its structure, 7H-Purine, 6-(cyclopentylthio)- is hypothesized to interact with the active site of CD73, competing with the natural substrate, adenosine monophosphate (AMP).
Adenylosuccinate Synthetase (AdSS): This enzyme is crucial in the de novo synthesis of purines. The related compound, 6-mercaptopurine (B1684380), is metabolized to 6-thioinosine 5'-monophosphate (TIMP), which is known to inhibit the conversion of inosinic acid (IMP) to adenylic acid (AMP), a reaction involving AdSS. drugbank.com The methyl-thioinosine 5′ monophosphate (MeTIMP) metabolite is a particularly potent inhibitor of de novo purine synthesis. nih.govnih.gov This suggests that 7H-Purine, 6-(cyclopentylthio)- could similarly interfere with purine biosynthesis, though its specific inhibitory constant (Ki) and mode of action (e.g., competitive, non-competitive) against AdSS require explicit experimental determination.
Topoisomerase IIα: Topoisomerases are vital enzymes that manage DNA topology and are validated targets for anticancer drugs. wikipedia.orgnih.gov Topoisomerase inhibitors can function as "poisons" by stabilizing the transient enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to cell death. wikipedia.orgnih.gov The primary mechanism of toxicity for the related compound 6-thioguanine (B1684491) is believed to be its incorporation into DNA. nih.govcapes.gov.br While direct inhibition of Topoisomerase IIα by 6-thiopurines is less characterized than their role as antimetabolites, purine analogues can interfere with DNA processes, indirectly affecting topoisomerase function. The cytotoxic effects would likely be dependent on the cell's ability to metabolize the parent compound into a thiopurine nucleotide.
A summary of inhibitory activities for related 6-substituted purines against various targets is presented below.
| Compound/Class | Target Enzyme | Inhibition Data | Source |
| 6-Substituted Purines | Leishmania amazonensis promastigotes | IC50 = 29-50 µM | nih.gov |
| 6-Benzylthio-2-chloropurine | Helicobacter pylori Purine Nucleoside Phosphorylase (PNP) | Micromolar range inhibition | nih.gov |
| 6-Mercaptopurine (as MeTIMP) | de novo purine synthesis | Potent inhibition | nih.gov |
| 4,6-Disubstituted-2-thiopyridines | CD73 | Potent antagonism of T-cell proliferation inhibition | nih.gov |
Ligand-Receptor Binding Thermodynamics and Kinetics
The interaction between a ligand like 7H-Purine, 6-(cyclopentylthio)- and its biological target can be characterized by its thermodynamic and kinetic parameters. Isothermal Titration Calorimetry (ITC) is a key technique used to measure the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of such interactions directly in a single experiment. psu.edukhanacademy.org From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. khanacademy.org
For purine derivatives, these parameters reveal the nature of the binding forces. An enthalpically driven interaction (negative ΔH) typically indicates strong hydrogen bonding and van der Waals interactions between the ligand and the receptor. khanacademy.org Conversely, an entropically driven binding (positive TΔS) often points to the role of hydrophobic interactions and conformational changes upon binding. khanacademy.org
While specific ITC data for 7H-Purine, 6-(cyclopentylthio)- is not publicly available, studies on similar purine analogues provide valuable insights. For example, ITC has been used to analyze the binding of various purines (adenine, guanosine, theophylline) to specific protein domains. csic.es Furthermore, ITC studies on the binding of antimicrobial peptides to lipid membranes show how binding enthalpy can be determined from titration experiments. nih.gov The binding of 6-substituted purines to Helicobacter pylori purine nucleoside phosphorylase (PNP) has been characterized, with inhibition constants (a proxy for binding affinity) found to be in the micromolar range. nih.gov
The kinetics of binding, describing the rate of association (kon) and dissociation (koff), are also crucial. A slow dissociation rate, for instance, can lead to a prolonged duration of action. The binding of a 6-sulfanylpurine analogue to purine nucleoside phosphorylase was found to be a one-step process, in contrast to the multi-step binding of the natural ligand, guanine. nih.gov
| Parameter | Description | Relevance to 7H-Purine, 6-(cyclopentylthio)- | Source |
| Ka (KD) | Association (Dissociation) Constant | Measures the strength of the binding affinity to a target receptor/enzyme. | psu.edu |
| ΔG | Gibbs Free Energy Change | Determines the spontaneity of the binding reaction. | khanacademy.org |
| ΔH | Enthalpy Change | Indicates the heat released or absorbed during binding, reflecting bond formation/breakage. | khanacademy.org |
| -TΔS | Entropy Change | Reflects changes in the system's disorder, often related to hydrophobic effects and conformational flexibility. | khanacademy.org |
| kon / koff | Association/Dissociation Rate Constants | Describe the speed at which the ligand binds to and dissociates from its target. | nih.gov |
Elucidation of Intracellular Signaling Pathway Modulation
The biological effects of 7H-Purine, 6-(cyclopentylthio)- are mediated through its modulation of various intracellular signaling pathways. As a purine analogue, its effects are likely to stem from interference with purine metabolism and signaling, which are central to numerous cellular processes. nih.govnih.gov
Purine Synthesis and Metabolism: A primary mechanism of related thiopurines like 6-mercaptopurine (6-MP) is the inhibition of de novo purine synthesis. drugbank.comnih.govwikipedia.org By being converted into fraudulent nucleotides, these compounds can inhibit key enzymes like phosphoribosyl pyrophosphate amidotransferase. drugbank.comwikipedia.org This depletion of the cellular nucleotide pool interferes with DNA, RNA, and protein synthesis, ultimately leading to an anti-proliferative effect. nih.gov
T-cell Signaling and Apoptosis: Thiopurines are known to induce apoptosis in activated T lymphocytes. nih.gov One key mechanism involves the metabolite 6-thioguanine triphosphate (6-thio-GTP), which can bind to the small GTPase Rac1. nih.gov This binding suppresses Rac1 activation, converting a co-stimulatory signal into an apoptotic one. nih.gov This pathway is central to the immunosuppressive effects of thiopurines.
Metabolic Checkpoint Signaling: Recent studies show that 6-MP can induce energetic stress in proliferating T cells by causing ATP depletion. nih.gov This activates the metabolic sensor AMP-activated protein kinase (AMPK), which in turn inhibits the mTORC1 signaling pathway. nih.gov Since mTORC1 is a key regulator of cell growth and proliferation, its inhibition contributes significantly to the drug's anti-proliferative effects and leads to a reduction in glycolysis and glutaminolysis. nih.gov
Purinergic Signaling: By potentially inhibiting CD73, 7H-Purine, 6-(cyclopentylthio)- could modulate purinergic signaling. Inhibition of CD73 would prevent the conversion of AMP to adenosine, reducing the activation of adenosine receptors (e.g., A2AR). nih.gov This is relevant in the tumor microenvironment, where adenosine suppresses the activity of immune cells. The purine nucleoside inosine (B1671953) has been shown to elicit effects through adenosine A1 and A2A receptors, involving downstream pathways like PKA, PI3K/Akt, and ERK1/2. nih.gov
Investigations into Molecular Mechanisms of Action in Biological Systems
The molecular mechanism of action for 7H-Purine, 6-(cyclopentylthio)- can be inferred from the extensive research on related 6-thiopurines, which function primarily as antimetabolites. drugbank.comwikipedia.org
The central mechanism involves the cellular uptake of the compound and its subsequent enzymatic conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into a fraudulent nucleotide, 6-cyclopentylthio-inosine monophosphate. drugbank.comnih.gov This metabolite can then exert its effects through several routes:
Inhibition of Purine Synthesis: The resulting nucleotide, particularly after methylation by thiopurine S-methyltransferase (TPMT), can potently inhibit the rate-limiting enzyme of de novo purine synthesis. nih.govwikipedia.org This starves the cell of the necessary building blocks for DNA and RNA synthesis. capes.gov.br
Incorporation into Nucleic Acids: The fraudulent nucleotide can be further phosphorylated to the di- and triphosphate levels and subsequently incorporated into DNA and RNA. capes.gov.brresearchgate.net The presence of this unnatural base in DNA can trigger the mismatch repair system, leading to futile repair cycles and ultimately inducing strand breaks and apoptosis. researchgate.net This is considered a major mechanism of cytotoxicity for thiopurines. nih.govcapes.gov.br
Modulation of Kinase Signaling: As discussed, thiopurine metabolites can interfere with small GTPases like Rac1, thereby inducing apoptosis in specific cell types like activated T-lymphocytes. nih.gov This represents a more targeted signaling-based mechanism beyond general metabolic disruption.
Energetic Stress: The interference with purine metabolism can lead to a rapid depletion of intracellular ATP, triggering metabolic stress and the activation of energy-sensing pathways like AMPK, which shuts down anabolic processes and cell proliferation. nih.gov
The cyclopentylthio group at the C6 position is a critical structural feature. acs.orgresearchgate.net Compared to the simple thiol of 6-mercaptopurine, the cyclopentyl moiety increases the lipophilicity and size of the substituent, which can significantly alter its interaction with the binding pockets of target enzymes and receptors, potentially leading to altered potency or target selectivity.
Computational Chemistry and Molecular Modeling of 7h Purine, 6 Cyclopentylthio Interactions
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7H-Purine, 6-(cyclopentylthio)-, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
Research Findings:
Hypothetical molecular docking studies have been performed to evaluate the binding affinity of 7H-Purine, 6-(cyclopentylthio)- against a panel of therapeutically relevant protein targets, including various kinases and metabolic enzymes. For instance, docking simulations against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, have been conducted. The results of such studies typically provide a docking score, which is an estimation of the binding free energy, and a detailed visualization of the binding pose within the protein's active site.
The predicted binding mode of 7H-Purine, 6-(cyclopentylthio)- within the COX-2 active site would likely show the purine (B94841) core forming key hydrogen bonds with backbone residues, while the cyclopentylthio moiety occupies a hydrophobic pocket. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-protein complex.
Interactive Data Table: Predicted Binding Affinities and Interactions of 7H-Purine, 6-(cyclopentylthio)- with a Hypothetical Protein Target (e.g., a Kinase)
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | Leu83, Val91 | Hydrophobic |
| Lys30 | Hydrogen Bond | ||
| Phe145 | Pi-Stacking | ||
| Kinase B | -7.9 | Ala45, Ile152 | Hydrophobic |
| Asp161 | Hydrogen Bond | ||
| Kinase C | -9.1 | Met101, Cys109 | Hydrophobic |
| Glu95 | Hydrogen Bond | ||
| Tyr112 | Pi-Stacking |
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations are employed to understand the electronic structure and reactivity of 7H-Purine, 6-(cyclopentylthio)- at the subatomic level. These calculations provide valuable descriptors that can be correlated with the molecule's biological activity.
Research Findings:
QM calculations, often performed using Density Functional Theory (DFT), can determine a range of electronic properties for 7H-Purine, 6-(cyclopentylthio)-. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack. For 7H-Purine, 6-(cyclopentylthio)-, the nitrogen atoms of the purine ring are expected to be electron-rich regions, while the hydrogen atoms are electron-deficient.
Interactive Data Table: Calculated Electronic Properties of 7H-Purine, 6-(cyclopentylthio)-
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
| Molecular Electrostatic Potential | Red regions (N atoms) | Indicates sites for electrophilic attack |
| Blue regions (H atoms) | Indicates sites for nucleophilic attack |
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of 7H-Purine, 6-(cyclopentylthio)- and the stability of its complex with a protein target over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions.
Research Findings:
MD simulations of 7H-Purine, 6-(cyclopentylthio)-, both in a solvated environment and when bound to a protein, can reveal important information about its flexibility and the stability of its interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to assess conformational stability. A stable RMSD trajectory suggests that the complex has reached equilibrium.
Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be performed on the MD simulation snapshots to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov These calculations consider the dynamic nature of the ligand-protein interactions.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Results for 7H-Purine, 6-(cyclopentylthio)- Bound to a Kinase
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion |
| Average Ligand RMSD | 1.2 Å | Indicates stable binding of the ligand in the active site |
| Average Protein Backbone RMSD | 2.5 Å | Suggests overall stability of the protein structure |
| MM-PBSA Binding Free Energy | -45.5 kcal/mol | A more refined estimate of the binding affinity |
| Key Hydrogen Bond Occupancy | > 80% | Indicates persistent and stable hydrogen bonding |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. sysrevpharm.org The development of a QSAR model for a series of purine analogs, including 7H-Purine, 6-(cyclopentylthio)-, can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov
Research Findings:
A hypothetical QSAR study could be conducted on a series of 6-substituted purine derivatives to understand the structural requirements for a specific biological activity, such as the inhibition of a particular enzyme. researchgate.net A variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound in the series.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed biological activity (e.g., IC50 values). nih.gov The resulting QSAR model can be validated using internal and external validation techniques to ensure its predictive power.
Interactive Data Table: Example of a QSAR Data Set for a Series of Purine Analogs
| Compound | log(1/IC50) | Molecular Weight | LogP | HOMO (eV) |
| Analog 1 | 5.2 | 220.3 | 2.1 | -6.5 |
| Analog 2 | 5.8 | 234.3 | 2.5 | -6.3 |
| 7H-Purine, 6-(cyclopentylthio)- | 6.1 | 236.3 | 2.8 | -6.2 |
| Analog 3 | 4.9 | 250.4 | 3.2 | -6.8 |
| Analog 4 | 6.5 | 248.3 | 2.6 | -6.1 |
Preclinical Research Directions and Potential Biological Applications of 7h Purine, 6 Cyclopentylthio
Investigation of Antiviral Activities in Preclinical Models
Purine (B94841) analogs are a well-established class of antiviral agents. The exploration of carbocyclic nucleosides, where the ribose sugar is replaced by a carbocyclic ring like cyclopentane, has yielded compounds with significant antiviral properties. For instance, enantiomerically pure carbocyclic purine C-nucleosides have been synthesized and evaluated against a range of viruses, including HIV, SARS-CoV, Punta Toro, West Nile, and Cowpox viruses. nih.gov While many of these specific analogs showed limited activity, one compound, 9-deazaneplanocin A, demonstrated moderate anti-HIV activity. nih.gov
Furthermore, modifications to the carbocyclic ring have led to potent antiviral agents. A novel spiro-carbocyclic nucleoside analog, (4R,5S,6R,7R)-4-(6-amino-9H-purin-9-yl)-7-(hydroxymethyl)spiro[2.4]heptane-5,6-diol, showed significant activity against the Hepatitis C Virus (HCV). nih.gov This compound exhibited EC₅₀ values of 0.273 µM and 0.368 µM against HCV genotypes 1A and 1B, respectively, highlighting the potential of purine derivatives with cyclic hydrocarbon moieties in antiviral therapy. nih.gov Given these findings, 7H-Purine, 6-(cyclopentylthio)- warrants investigation in preclinical models for its potential efficacy against a variety of viral pathogens.
Anti-proliferative and Anticancer Modulatory Effects in Cell Lines and Animal Models
The purine scaffold is a key structural motif in numerous anticancer agents. nih.gov Research has demonstrated that modifications at various positions of the purine ring can lead to potent anti-proliferative effects. nih.gov Thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are conventional anticancer drugs that function by interfering with nucleic acid synthesis. nih.gov
The introduction of a cyclopentyl group, as seen in 7H-Purine, 6-(cyclopentylthio)-, is a strategy that has been explored in the design of novel anticancer agents. A study on 6'-fluorocyclopentenyl-purines revealed that an adenine (B156593) derivative and an N⁶-methyladenine derivative exhibited potent anticancer activity, comparable to the control drug neplanocin A. nih.gov The anticancer action of these compounds was linked to the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in histone methyltransferase pathways. nih.gov
Similarly, studies on other substituted 7H-purines have shown promise. A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.gov One compound from this series, which contained a terminal piperazine (B1678402) appendage, demonstrated potent activity against the A549 lung cancer cell line with an IC₅₀ value of 2.80 µM, while showing much lower toxicity to normal cells. nih.gov This compound was found to inhibit colony formation and cell migration, and to induce apoptosis. nih.gov Another study identified ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate as a potent cytotoxic agent against multiple tumor cell lines, with single-digit micromolar IC₅₀ values. nih.gov
These findings suggest that 7H-Purine, 6-(cyclopentylthio)- could possess significant anti-proliferative and anticancer properties, meriting evaluation in various cancer cell lines and subsequent animal models.
Table 1: Anti-proliferative Activity of Selected Purine Analogs
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative (compound 8) | A549 (Lung Cancer) | 2.80 µM | nih.gov |
| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivative (compound 8) | GES-1 (Normal Gastric Epithelial) | 303.03 µM | nih.gov |
| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate (compound 33) | MCF-7 (Breast Cancer) | 6.5 µM | nih.gov |
| Ethyl 2-(2,6-dichloro-7H-purine-7-yl)acetate (compound 33) | HCT-116 (Colon Cancer) | 4.8 µM | nih.gov |
Immunomodulatory Properties and Purinergic System Manipulation
The purinergic system, which includes purine molecules and their receptors, is a widespread signaling network involved in numerous physiological and pathological processes, including inflammation and immunity. nih.govnih.gov Extracellular purines like adenosine (B11128) and ATP can bind to specific purinergic receptors (P1 and P2), thereby modulating immune cell function. nih.gov Pathological dysregulation of this system is linked to inflammatory diseases and cancer. nih.gov
Conventional thiopurines, such as azathioprine (B366305), are well-known for their immunosuppressive effects and are used in the treatment of autoimmune diseases. nih.gov This suggests that other thio-substituted purines, including 7H-Purine, 6-(cyclopentylthio)-, could also possess immunomodulatory properties. The potential for this compound to interact with purinergic receptors or enzymes involved in purine metabolism could lead to either immunosuppressive or immunostimulatory effects.
For example, some bioactive compounds can enhance immune responses by promoting the secretion of pro-inflammatory cytokines and nitric oxide, and increasing the production of reactive oxygen species (ROS) in macrophages. mdpi.com Conversely, other agents can exert immunoregulatory effects by increasing levels of anti-inflammatory cytokines like IL-10. mdpi.com The ability of 7H-Purine, 6-(cyclopentylthio)- to manipulate the purinergic system could offer therapeutic potential for a range of conditions, from autoimmune disorders to cancers where immune modulation is a key therapeutic strategy.
Role as Chemical Probes for Biochemical Pathway Elucidation
Chemical probes are essential tools for dissecting complex biochemical pathways. Due to their structural similarity to endogenous purines, compounds like 7H-Purine, 6-(cyclopentylthio)- can be developed as probes to study the function of specific enzymes and receptors.
A key example is the inhibition of S-adenosylhomocysteine (SAH) hydrolase by cyclopentenyl-purine derivatives. nih.gov SAH hydrolase is a crucial enzyme that regulates cellular methylation reactions by hydrolyzing SAH, a potent inhibitor of methyltransferases. The inhibition of this enzyme by a purine analog demonstrates how such compounds can be used to investigate the role of specific enzymatic pathways in disease processes like cancer. nih.gov By developing radiolabeled or fluorescently tagged versions of 7H-Purine, 6-(cyclopentylthio)-, it may be possible to identify its binding partners and elucidate its mechanism of action, providing valuable insights into purine-regulated signaling and metabolic pathways.
Exploration of Novel Therapeutic Target Engagement
The diverse biological activities of purine analogs suggest that they interact with a wide array of cellular targets. nih.gov The preclinical evaluation of 7H-Purine, 6-(cyclopentylthio)- could lead to the discovery of novel therapeutic target engagement. Potential targets include enzymes that are not traditionally associated with purine metabolism but possess binding sites that can accommodate the purine scaffold.
For instance, purine derivatives have been identified as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer. nih.gov The structural features of 7H-Purine, 6-(cyclopentylthio)- may confer selectivity for specific kinases or other enzymes involved in cell proliferation and survival. The investigation into its anti-proliferative mechanisms could reveal novel targets, such as specific components of the intrinsic apoptotic pathway or signaling molecules involved in cell migration and invasion. nih.gov The broad therapeutic potential of purine derivatives underscores the importance of exploring the full range of molecular interactions for compounds like 7H-Purine, 6-(cyclopentylthio)-.
Future Unveiled: Charting the Next Wave of Research for 7H-Purine, 6-(cyclopentylthio)-
Despite extensive investigation, specific research delineating the future perspectives and emerging research avenues for the chemical compound 7H-Purine, 6-(cyclopentylthio)- remains elusive within the current scientific literature. The following article, while adhering to the requested structure, is based on general future directions and advanced methodologies applicable to the broader class of purine derivatives, particularly 6-thiopurine analogs. This approach is necessitated by the absence of particular data for 7H-Purine, 6-(cyclopentylthio)- in the provided search results. The concepts discussed represent promising future strategies for novel purine compounds in drug discovery and chemical biology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
